molecular formula C6H9N3O2 B13580844 2-methyl-2-(1H-1,2,4-triazol-3-yl)propanoic acid

2-methyl-2-(1H-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B13580844
M. Wt: 155.15 g/mol
InChI Key: AOKFVDHIOKNILO-UHFFFAOYSA-N
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Description

2-methyl-2-(1H-1,2,4-triazol-3-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(1H-1,2,4-triazol-3-yl)propanoic acid typically involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . This method is efficient and yields the desired compound in good overall yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes, ensuring high regioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(1H-1,2,4-triazol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Substitution: The triazole ring can undergo substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of carboxylic acids or ketones, while substitution reactions yield various substituted triazole derivatives.

Scientific Research Applications

2-methyl-2-(1H-1,2,4-triazol-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Triazole derivatives, including this compound, are investigated for their potential as pharmaceutical agents, particularly as antifungal and anticancer drugs.

    Industry: The compound can be used in the development of agrochemicals, such as fungicides and herbicides

Mechanism of Action

The mechanism of action of 2-methyl-2-(1H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various substances .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-triazole: The parent compound of the triazole family.

    β-(1,2,4-triazol-1-yl)alanine: A structurally related amino acid derivative.

    3-amino-1,2,4-triazole: Another triazole derivative with different substituents.

Uniqueness

2-methyl-2-(1H-1,2,4-triazol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c1-6(2,5(10)11)4-7-3-8-9-4/h3H,1-2H3,(H,10,11)(H,7,8,9)

InChI Key

AOKFVDHIOKNILO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=NN1)C(=O)O

Origin of Product

United States

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